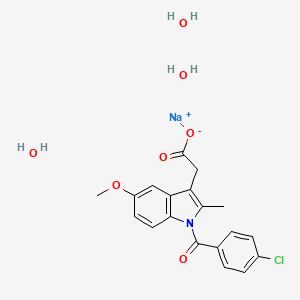

インドメタシンナトリウム三水和物

説明

インドメタシンナトリウムは、非ステロイド性抗炎症薬(NSAID)であり、炎症による発熱、痛み、こわばり、腫れを軽減するために一般的に使用されます。 これは、これらの症状を引き起こすことが知られている内因性シグナル伝達分子であるプロスタグランジンの産生を阻害することによって作用します . インドメタシンナトリウムは、インドール酢酸誘導体であり、強力な抗炎症作用、鎮痛作用、解熱作用で知られています .

2. 製法

合成経路と反応条件: インドメタシンナトリウムの合成は、一般的に、4-メトキシフェニルヒドラジンとメチルレブリン酸を酸触媒条件下で反応させてフェニルヒドラゾンを形成することから始まります。 この中間体は、エナミンへの異性化を経て、環状[3,3]シグマトロピー転位を起こします . そして、最終生成物はナトリウム塩の形に変換されます。

工業生産方法: インドメタシンナトリウムの工業生産は、同様の反応経路を用いた大規模合成ですが、収率と純度を高めるために最適化されています。 このプロセスには、結晶化やろ過などの厳格な精製工程が含まれ、最終生成物が医薬品規格に適合していることが保証されます .

科学的研究の応用

作用機序

インドメタシンナトリウムは、アラキドン酸をプロスタグランジンに変換する酵素であるシクロオキシゲナーゼ(COX)を阻害することによって効果を発揮します。 この阻害は、プロスタグランジンの産生を減らし、炎症、痛み、発熱を軽減します . さらに、インドメタシンナトリウムは、一酸化窒素経路の調節と頭蓋内毛細血管前収縮による脳血流を減少させることが示されています .

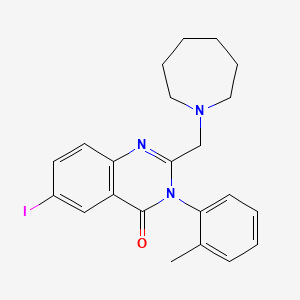

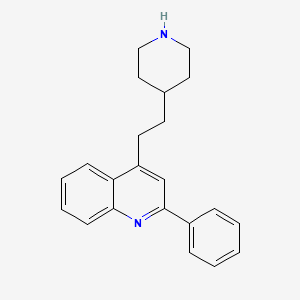

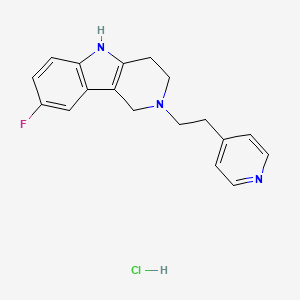

類似化合物:

ジクロフェナク: 化学構造は異なるものの、同様の抗炎症作用を持つ別のNSAIDです。

スリンダック: インドメタシンナトリウムと同様に、インドール酢酸誘導体であるNSAIDです。

イブプロフェン: 化学構造は異なりますが、同様の治療効果を持つ、広く使用されているNSAIDです。

独自性: インドメタシンナトリウムは、強力な抗炎症作用と、COX-1およびCOX-2酵素の両方を非選択的に阻害する能力により、ユニークです。 また、片頭痛やインドメタシン感受性頭痛障害の症状治療に用いられた最初のNSAIDの1つでもあります .

生化学分析

Biochemical Properties

Indomethacin sodium trihydrate plays a significant role in biochemical reactions by inhibiting the enzyme cyclooxygenase (COX). This enzyme is responsible for catalyzing the conversion of arachidonic acid to prostaglandins and thromboxanes, which are mediators of inflammation and pain. By inhibiting cyclooxygenase, indomethacin sodium trihydrate reduces the production of these inflammatory mediators, thereby exerting its anti-inflammatory effects . Additionally, indomethacin sodium trihydrate interacts with various proteins and biomolecules, including serum albumin, which it binds to for transport in the bloodstream .

Cellular Effects

Indomethacin sodium trihydrate affects various types of cells and cellular processes. It influences cell function by inhibiting the production of prostaglandins, which are involved in cell signaling pathways related to inflammation and pain. This inhibition leads to a reduction in inflammation and pain at the cellular level. Furthermore, indomethacin sodium trihydrate can impact gene expression by downregulating the expression of genes involved in the inflammatory response . It also affects cellular metabolism by altering the production of metabolic intermediates involved in the inflammatory process .

Molecular Mechanism

The molecular mechanism of action of indomethacin sodium trihydrate involves the nonselective inhibition of cyclooxygenase enzymes (both COX-1 and COX-2). By binding to the active site of these enzymes, indomethacin sodium trihydrate prevents the conversion of arachidonic acid to prostaglandins and thromboxanes. This inhibition reduces the levels of these inflammatory mediators, leading to decreased inflammation and pain . Additionally, indomethacin sodium trihydrate may influence gene expression by modulating transcription factors involved in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of indomethacin sodium trihydrate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and moisture. Long-term studies have shown that indomethacin sodium trihydrate can have sustained anti-inflammatory effects, but its efficacy may decrease over time due to degradation . In vitro and in vivo studies have demonstrated that prolonged exposure to indomethacin sodium trihydrate can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of indomethacin sodium trihydrate vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and pain without causing significant adverse effects. At higher doses, indomethacin sodium trihydrate can cause toxic effects, including gastrointestinal irritation, renal toxicity, and hepatotoxicity . Threshold effects have been observed, where the therapeutic benefits of the compound are maximized at certain dosages, beyond which adverse effects become more pronounced .

Metabolic Pathways

Indomethacin sodium trihydrate is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP2C9 and CYP2C19. These enzymes catalyze the hydroxylation and demethylation of indomethacin sodium trihydrate, leading to the formation of inactive metabolites that are excreted in the urine . The compound also interacts with various cofactors and metabolic intermediates, influencing metabolic flux and metabolite levels in the body .

Transport and Distribution

Indomethacin sodium trihydrate is transported and distributed within cells and tissues through binding to serum albumin and other transport proteins. This binding facilitates its distribution to various tissues, where it exerts its anti-inflammatory effects. The compound can accumulate in inflamed tissues, where it inhibits the production of prostaglandins and reduces inflammation . Additionally, indomethacin sodium trihydrate can cross the blood-brain barrier, allowing it to exert effects on the central nervous system .

Subcellular Localization

The subcellular localization of indomethacin sodium trihydrate is primarily in the cytoplasm, where it interacts with cyclooxygenase enzymes. The compound may also localize to other cellular compartments, including the endoplasmic reticulum and mitochondria, where it can influence cellular function and metabolism . Post-translational modifications, such as phosphorylation, can affect the activity and localization of indomethacin sodium trihydrate, directing it to specific cellular compartments .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of indomethacin sodium typically involves the reaction of 4-methoxyphenyl hydrazine with methyl levulinate under acid-catalyzed conditions to form a phenylhydrazone. This intermediate undergoes isomerization to an enamine, followed by a cyclic [3,3] sigmatropic rearrangement . The final product is then converted to its sodium salt form.

Industrial Production Methods: Industrial production of indomethacin sodium involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes rigorous purification steps such as crystallization and filtration to ensure the final product meets pharmaceutical standards .

化学反応の分析

反応の種類: インドメタシンナトリウムは、次のような様々な化学反応を起こします。

酸化: インドメタシンナトリウムは、酸化されて様々な代謝産物を生成する可能性があります。

還元: 特定の条件下で還元されて、様々な誘導体を生成する可能性があります。

置換: この化合物は、特にインドール環で置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲン化反応やニトロ化反応が一般的であり、塩素や硝酸などの試薬が使用されます。

主な生成物: これらの反応から生成される主な生成物には、様々なインドメタシン誘導体が含まれ、薬理作用が異なる場合があります .

類似化合物との比較

Diclofenac: Another NSAID with similar anti-inflammatory properties but different chemical structure.

Sulindac: An NSAID that is also an indole-acetic acid derivative, similar to indomethacin sodium.

Ibuprofen: A widely used NSAID with a different chemical structure but similar therapeutic effects.

Uniqueness: Indomethacin sodium is unique due to its potent anti-inflammatory effects and its ability to inhibit both COX-1 and COX-2 enzymes non-selectively. It is also one of the first NSAIDs to be used in the symptomatic treatment of migraine and indomethacin-responsive headache disorders .

特性

IUPAC Name |

sodium;2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4.Na/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12;/h3-9H,10H2,1-2H3,(H,22,23);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHRGKDWGWORNU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClNNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53-86-1 (Parent) | |

| Record name | Indomethacin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20227631 | |

| Record name | Indomethacin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7681-54-1, 74252-25-8 | |

| Record name | Indomethacin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indomethacin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOMETHACIN SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C9D998830 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of indomethacin sodium trihydrate?

A1: Indomethacin sodium trihydrate is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are lipid compounds involved in inflammation, pain, and fever. By inhibiting COX enzymes, indomethacin sodium trihydrate reduces the production of prostaglandins, thereby alleviating these symptoms [, ].

Q2: Are there compatibility concerns when administering indomethacin sodium trihydrate intravenously alongside other neonatal medications?

A3: While not directly addressed in the provided abstracts, visual compatibility studies are crucial to ensure that indomethacin sodium trihydrate, when co-administered with other drugs via continuous infusion, doesn't result in physical incompatibilities like precipitation []. Such incompatibilities could impact drug efficacy and potentially pose risks to neonates.

Q3: How does indomethacin impact protein metabolism in the context of liver dysfunction?

A4: Research suggests that indomethacin may not significantly alter protein dynamics in cases of liver dysfunction. Studies using a rat model of liver dysfunction (portacaval shunt) showed that indomethacin did not influence protein turnover or urinary nitrogen excretion following the administration of leukocyte endogenous mediator (LEM), a pyrogenic factor []. This contrasts with the effects observed in sham-operated rats, where indomethacin reduced LEM-induced protein catabolism.

Q4: Has the use of antenatal corticosteroids been found to influence the effects of prophylactic indomethacin in extremely low-birth-weight infants?

A5: A post hoc subgroup analysis of the Trial of Indomethacin Prophylaxis in Preterms, involving extremely low-birth-weight infants (500-999 g), found little evidence that adequate exposure to antenatal corticosteroids (at least 24 hours before delivery) significantly altered the immediate or long-term effects of prophylactic indomethacin []. This suggests that the benefits and risks associated with prophylactic indomethacin in this population are likely consistent regardless of antenatal corticosteroid exposure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![19-hydroxy-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one](/img/structure/B1194630.png)